3,5-Dimethylpyrazole

Descripción general

Descripción

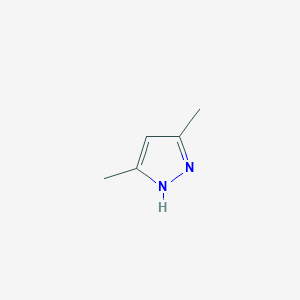

3,5-Dimethylpyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry. It appears as a white solid and dissolves well in polar organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine hydrate. The reaction typically occurs in ethanol or aqueous alkali. The reaction with hydrazine hydrate can sometimes be violent, so hydrazine sulfate in aqueous alkali is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods: In industrial settings, this compound is synthesized using acetylacetone and hydrazine hydrate as starting materials, with acids such as glacial acetic acid, formic acid, propionic acid, or butyric acid as catalysts. The reaction is carried out in solvents like alcohol, water, or amines at temperatures ranging from 0°C to 120°C .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dimethylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives .

Aplicaciones Científicas De Investigación

Agricultural Applications

Nitrification Inhibition

One of the primary applications of 3,5-dimethylpyrazole is as a nitrification inhibitor in agricultural soils. Research by Lu et al. demonstrated that DMP significantly reduces nitrate leaching and enhances nitrogen use efficiency in crops. The compound inhibits the activity of nitrifying bacteria, thereby slowing down the conversion of ammonium to nitrate in soil. This property is crucial for sustainable agriculture as it minimizes fertilizer runoff into water bodies.

| Study | Application | Findings |

|---|---|---|

| Lu et al. (2020) | Nitrification Inhibitor | DMP application reduced nitrate leaching by 30% compared to controls. |

Pharmaceutical Applications

Antibacterial Activity

This compound has been explored for its antibacterial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis.

| Study | Bacterial Strain | Activity |

|---|---|---|

| Sigma-Aldrich Data | Staphylococcus aureus | Effective at concentrations >100 µg/mL |

Case Study: Synthesis of Antibacterial Derivatives

A study on the synthesis of N-substituted derivatives of DMP showed promising results in enhancing antibacterial activity. The derivatives were tested against common pathogens, demonstrating improved efficacy compared to DMP alone.

Material Science Applications

Ligand in Coordination Chemistry

DMP serves as a bidentate ligand in coordination chemistry, particularly with transition metals like zinc and copper. It forms stable complexes that are utilized in various catalytic processes.

| Metal Complex | Formation Conditions | Stability |

|---|---|---|

| [Zn(HDMP)2(RCO2)2] | Methanol solution | Stable under ambient conditions |

Photochromic Materials

Recent research has highlighted the potential of DMP derivatives as photochromic materials for rewritable imaging applications. These materials change color upon exposure to light and can be used in data storage technologies.

Environmental Applications

Soil Remediation

DMP has shown potential in environmental remediation efforts, particularly in the removal of heavy metals from contaminated soils. Its chelating properties allow it to bind with metal ions, facilitating their extraction from the soil matrix.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethylpyrazole varies depending on its application:

Nitrification Inhibition: It inhibits soil nitrification by decreasing nitrate reductase activity and increasing nitrite reductase and dehydrogenase activities.

Hypoglycemic Effects: Its hypoglycemic action may be related to its effect on plasma free fatty acids and the presence of the liver and/or intestinal tract.

Comparación Con Compuestos Similares

3-Methylpyrazole: Similar in structure but with only one methyl group.

4-Methylpyrazole: Another isomer with a methyl group at the 4-position.

1,2-Dimethylpyrazole: A different isomer with methyl groups at the 1 and 2 positions.

Uniqueness: 3,5-Dimethylpyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its ability to act as a nitrification inhibitor and its use in coordination chemistry set it apart from other pyrazole derivatives .

Actividad Biológica

3,5-Dimethylpyrazole (DMP) is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores the biological activity of DMP, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is a heterocyclic organic compound characterized by a pyrazole ring with two methyl groups at the 3 and 5 positions. The synthesis of DMP and its derivatives can be achieved through various methods, including the reaction of hydrazine with carbonyl compounds or imides. Recent studies have focused on synthesizing DMP derivatives to enhance their biological activity, particularly as phosphodiesterase inhibitors and antimicrobial agents .

1. Phosphodiesterase Inhibition

One of the most notable pharmacological activities of DMP derivatives is their ability to inhibit phosphodiesterase type 4 (PDE4). A study demonstrated that specific DMP derivatives exhibited considerable inhibitory activity against PDE4B, with one compound showing an IC50 value of 1.7 μM. This inhibition was associated with a blockade of LPS-induced TNFα release, indicating potential anti-inflammatory properties in models of asthma and sepsis .

2. Antimicrobial Activity

Research has shown that certain DMP derivatives possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of synthesized DMP derivatives against various microorganisms. Compounds derived from DMP exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing pronounced effects against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicated that specific substituents on the pyrazole ring could enhance antibacterial efficacy.

3. Antidiabetic Effects

DMP has also been investigated for its potential antidiabetic effects. A study highlighted the synthesis of indeno[1,2-c]pyrazol-4(1H)-ones based on DMP, which demonstrated Type II diabetes inhibitory activity. The mechanism appears to involve modulation of glucose metabolism pathways .

The biological activities of DMP are largely attributed to its ability to interact with various biological targets:

- PDE4 Inhibition : By inhibiting PDE4, DMP reduces the breakdown of cyclic AMP (cAMP), leading to increased levels of this important signaling molecule involved in inflammatory responses.

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

- Glucose Regulation : The modulation of enzymes involved in glucose metabolism suggests that DMP may enhance insulin sensitivity or alter glucose uptake in peripheral tissues.

Research Findings and Case Studies

The following table summarizes key findings from recent research on the biological activity of this compound:

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXAWLJRERMRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058777 | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1H-Pyrazole, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-51-6 | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21N865K9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,5-Dimethylpyrazole is C5H8N2. Its molecular weight is 96.13 g/mol.

ANone: this compound has been characterized using a variety of spectroscopic techniques, including:

- IR Spectroscopy: [, , , , , , , ] IR spectroscopy reveals key functional groups, particularly N-H stretching vibrations and ring vibrations.

- NMR Spectroscopy (1H, 13C, and 119Sn): [, , , , , , , , , ] NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, including chemical shifts and coupling constants.

- Mass Spectrometry: [, ] Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation.

ANone: this compound demonstrates stability under a range of conditions. For instance:

- Thermal Stability: It can be subjected to refluxing temperatures in solvents like toluene without significant decomposition. []

- Chemical Stability: It exhibits resilience in both acidic and basic media, undergoing specific reactions like N-alkylation or elimination-addition depending on the conditions. [, ]

ANone: The compound's stability makes it a valuable building block in organic synthesis and coordination chemistry:

- Organic Synthesis: It acts as a precursor for synthesizing various derivatives, such as ethyl α-cyanocinnamates. []

- Coordination Chemistry: Its stable coordination with various metals like zirconium, hafnium, and copper enables the creation of diverse metal complexes with distinct structural and electronic properties. [, , , , , ]

ANone: While not directly acting as a catalyst, this compound is a key component in creating catalytic materials:

- Metal Complexes: It serves as a ligand in metal complexes that potentially possess catalytic properties. For example, rhenium(I) tricarbonyl complexes with bis(pyrazole)-tetrathiafulvalene ligands have been explored for their redox and potential catalytic properties. []

ANone: Structural variations significantly impact the compound's behavior:

- N-Substitution: Introducing substituents on the nitrogen atoms alters its coordination properties, influencing the geometry and stability of resulting metal complexes. [, , , ] For instance, N-salicylideneglycinato copper(II) complexes with this compound show variations in geometry and Cu-N bond lengths depending on the position of the pyrazole ligand. []

- Ring Substitution: Replacing methyl groups with other substituents like tert-butyl or phenyl groups can affect the steric hindrance around the coordinating nitrogen atoms, ultimately influencing the stability and reactivity of the resulting metal complexes. []

A: Studies in rats indicate that this compound is well-absorbed after oral administration and extensively metabolized, primarily in the liver. [] Major metabolites include 5-methylpyrazole-3-carboxylic acid and conjugated 4-hydroxy-3,5-dimethylpyrazole, both excreted in urine. []

ANone: Research suggests potential for this compound and its derivatives in various areas:

- Hypoglycemic Activity: this compound demonstrated significantly higher hypoglycemic potency compared to tolbutamide in rat models. [, ]

- Fungicidal Activity: Organotin complexes incorporating this compound exhibited potent antifungal activity against various plant pathogens. []

ANone: While specific toxicity data for this compound might be limited, it's crucial to acknowledge its structural similarity to pyrazole compounds, some of which are known to exhibit toxicity:

ANone: Researchers utilize various analytical techniques to characterize and quantify this compound and its derivatives:

- Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography): [, ] These techniques are valuable for separating and identifying different compounds within a mixture, often coupled with mass spectrometry for precise identification.

- X-ray Diffraction Crystallography: [, , , , , ] This method provides detailed insights into the three-dimensional structures of this compound-containing compounds, particularly metal complexes.

ANone: The choice of alternatives depends on the specific application:

- Nitrification Inhibition: Dicyandiamide (DCD) is a well-established nitrification inhibitor in agriculture. While this compound shows promise, more research is needed to fully assess its efficacy and environmental impact compared to DCD. []

ANone: Research on this compound has progressed through several significant milestones:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.